molecular formula C8H8O4 B161417 Methyl 2,6-dihydroxybenzoate CAS No. 2150-45-0

Methyl 2,6-dihydroxybenzoate

Cat. No.: B161417
CAS No.: 2150-45-0
M. Wt: 168.15 g/mol
InChI Key: WCQZCKUNZVMBDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2,6-dihydroxybenzoate, also known as γ-Resorcylic acid methyl ester , is a chemical compound that has been studied for its potential biological activities. It’s worth noting that this compound is a volatile substance that can be isolated from the whole flowers and corolla of Primula spectabilis .

Mode of Action

It has been reported that the compound exhibits multiple fluorescences, with short wavelength (387) and long wavelength (500) emissions arising from extramolecularly hydrogen-bonded and intramolecularly hydrogen-bonded species

Biochemical Pathways

It’s worth noting that the compound is a derivative of 2,6-dihydroxybenzoic acid , which may suggest potential involvement in pathways related to benzoic acid metabolism

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. The compound exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of this compound is reported to be 23% . These characteristics suggest that the compound is rapidly absorbed and eliminated from the body, which could influence its bioavailability and efficacy.

Result of Action

It’s worth noting that the compound is a volatile substance that can be isolated from the whole flowers and corolla of primula spectabilis , suggesting potential roles in plant physiology or interactions with other organisms

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could be affected by temperature, humidity, and other atmospheric conditions . Additionally, its pharmacokinetic properties, including its fast absorption and high systemic clearance , could be influenced by factors such as the physiological state of the organism and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid. The typical synthetic route involves esterification, where 2,6-dihydroxybenzoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dihydroxybenzoate is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 2,6-dihydroxy configuration allows for specific interactions and reactions that are distinct from other isomers .

Properties

IUPAC Name

methyl 2,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQZCKUNZVMBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334174
Record name Methyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-45-0
Record name Benzoic acid, 2,6-dihydroxy-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dihydroxybenzoate
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (40 ml) was carefully added to a solution of 2,6-dihydroxybenzoic acid (133 g, 0.86 mol) in absolute methanol (500 ml). The reaction mixture was heated at reflux temperature for 24 hours, cooled, and evaporated. The residue was added to aa saturated sodium hydrogencarbonate solution, and the resulting solid was collected by filtration, washed with water, and dried in vacuo over phosphorus peroxide; yield 49 g (34%). NMR (CDCl3, 60 MHz): δ4.02 (s, CO2CH3) p.p.m.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?

A1: this compound can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of this compound with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].

Q2: Can you describe the crystal structure of this compound?

A2: In the crystal structure of this compound, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].

Q3: Has this compound been used in the synthesis of other compounds?

A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].

Q4: Are there any studies on the fluorescence properties of this compound?

A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning this compound and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.

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